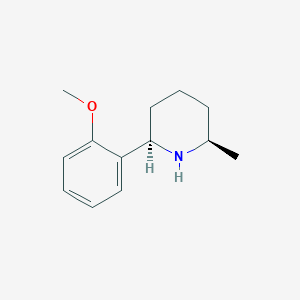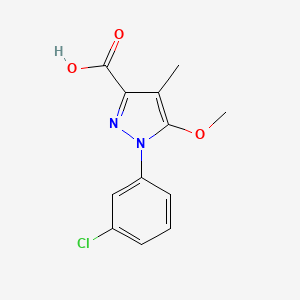
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a novel synthetic compound that has been studied for its potential use in the scientific research field. CPMPCA is a small molecule that can be used as a tool to probe the biological and physiological effects of various compounds. It has been found to be a useful tool in the study of the molecular basis of disease, as well as the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structural complexity allows for the creation of molecules that could interact with biological targets, potentially leading to the development of new medications for diseases such as cancer or microbial infections .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive carboxylic acid group makes it a versatile starting material for creating a wide range of derivatives through reactions such as esterification or amidation .
Material Science: Polymer Modification
The compound’s molecular structure could be utilized in the modification of polymers, enhancing their properties for specific applications. For instance, incorporating this compound into polymer chains may result in materials with improved thermal stability or mechanical strength .
Catalysis: Ligand for Metal Complexes
As a ligand, this compound could coordinate with metal ions to form complexes that have catalytic applications. These complexes might be used in various chemical reactions, including those that are important for industrial processes or environmental remediation .
Biochemistry: Enzyme Inhibition Studies
Due to its unique structure, this compound could be used in biochemistry for enzyme inhibition studies. It might bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate biological pathways .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could serve as a standard in chromatographic analyses. Its distinct chemical properties would allow for its use as a reference compound in the calibration of instruments and the quantification of substances in complex mixtures .
Optoelectronics: Organic Semiconductor Precursor
The compound’s molecular framework suggests potential use as a precursor for organic semiconductors. These materials are crucial for the development of flexible electronics, solar cells, and light-emitting diodes (LEDs) .
Environmental Science: Degradation Product Analysis
Lastly, this compound could be analyzed as a degradation product in environmental science studies. Understanding its breakdown and persistence in the environment can provide valuable information on the ecological impact of related chemicals .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)14-15(11(7)18-2)9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXRSRJHBYZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
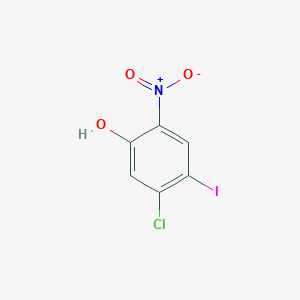
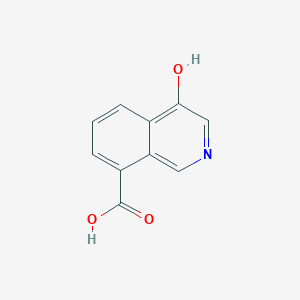
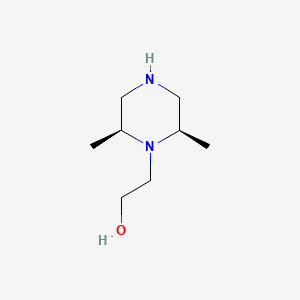
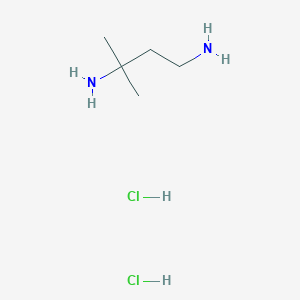
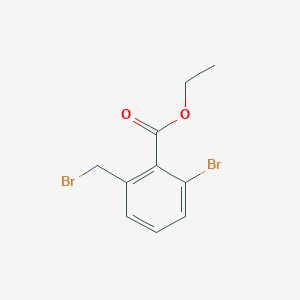
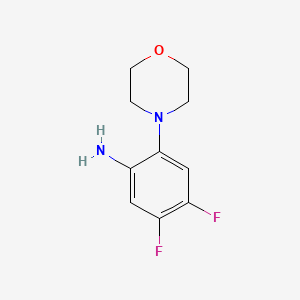
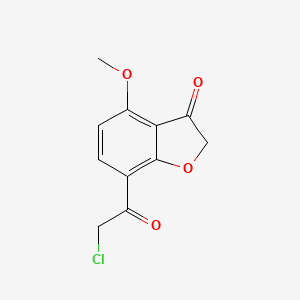
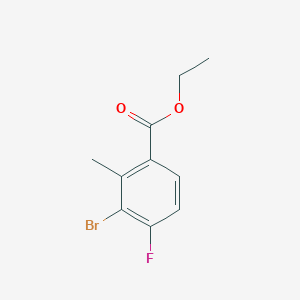

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)
